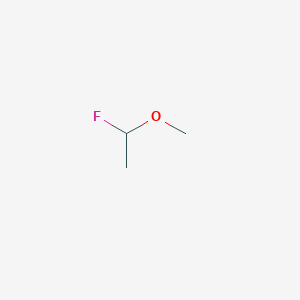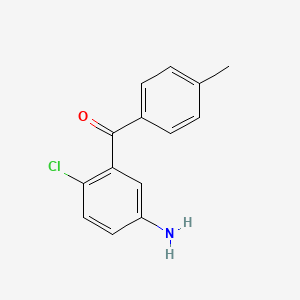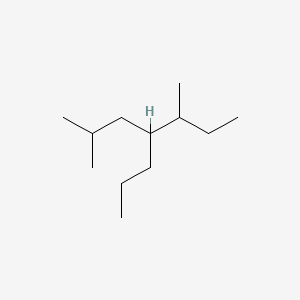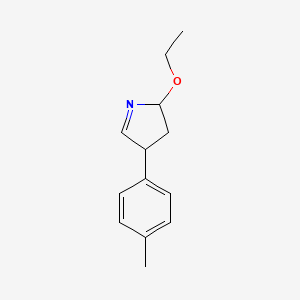
2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole is an organic compound with a complex structure that includes an ethoxy group, a methylphenyl group, and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized to form the dihydropyrrole ring. The ethoxy group is introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-methylphenol
- 2-Ethoxy-4-(3H)-oxoquinazoline
- 2-Ethoxy-4-{(E)-[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
Uniqueness
2-Ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the combination of an ethoxy group, a methylphenyl group, and a dihydropyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62069-45-8 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-ethoxy-4-(4-methylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C13H17NO/c1-3-15-13-8-12(9-14-13)11-6-4-10(2)5-7-11/h4-7,9,12-13H,3,8H2,1-2H3 |
InChI Key |
DZIXZORZBKMQPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


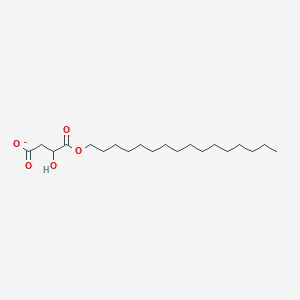
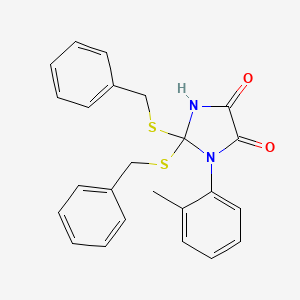
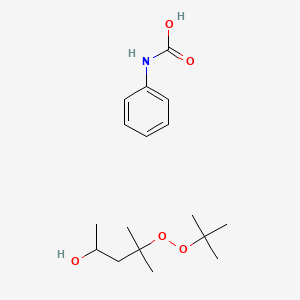
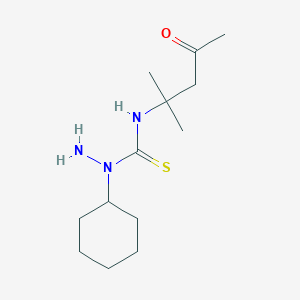
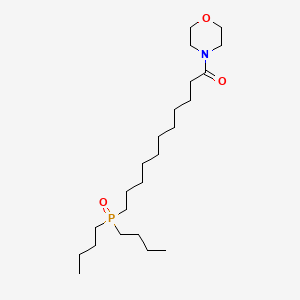
![4-[(Chlorocarbonyl)sulfanyl]phenyl propane-1-sulfonate](/img/structure/B14543010.png)
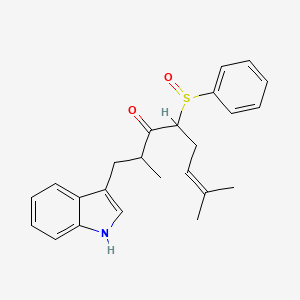
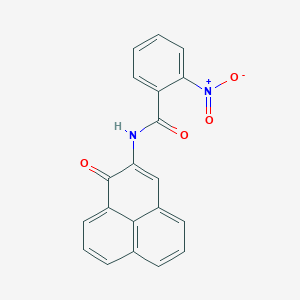
![2-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B14543039.png)
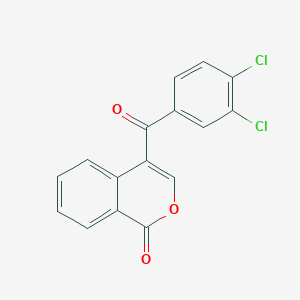
![O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine](/img/structure/B14543048.png)
